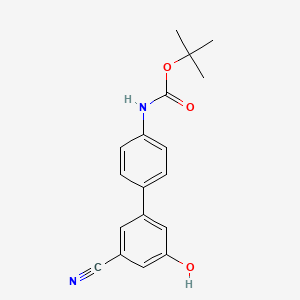
5-(4-BOC-Aminophenyl)-3-cyanophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-BOC-Aminophenyl)-3-cyanophenol, 95% (5-4-BOC-AP-3-CP) is an organic compound that has been used for various research applications in the fields of chemistry and biochemistry. It is a white crystalline solid with a melting point of 2°C, and is soluble in water, ethanol, and methanol. 5-4-BOC-AP-3-CP is an important reagent used in the synthesis of a variety of compounds, as well as in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
5-4-BOC-AP-3-CP has been used in various scientific research applications, including the synthesis of a variety of compounds, such as peptides, small molecules, and polymers. It has also been used in the study of biochemical and physiological processes, such as the regulation of gene expression and the regulation of enzyme activity. 5-4-BOC-AP-3-CP has also been used in the study of drug metabolism and pharmacokinetics.
Mecanismo De Acción
5-4-BOC-AP-3-CP is an organic compound that acts as a substrate for enzymes involved in the synthesis of a variety of compounds. It is also a substrate for enzymes involved in the regulation of gene expression and enzyme activity. Additionally, 5-4-BOC-AP-3-CP is a substrate for enzymes involved in the metabolism and pharmacokinetics of drugs.
Biochemical and Physiological Effects
5-4-BOC-AP-3-CP has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in the synthesis of a variety of compounds, as well as the regulation of gene expression and enzyme activity. Additionally, 5-4-BOC-AP-3-CP has been shown to modulate the metabolism and pharmacokinetics of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-4-BOC-AP-3-CP in laboratory experiments has several advantages. It is a relatively low cost reagent, and is readily available. Additionally, it is a versatile reagent, and can be used in the synthesis of a variety of compounds, as well as in the study of biochemical and physiological processes. The main limitation of 5-4-BOC-AP-3-CP is that it is not a very stable compound, and must be handled carefully.
Direcciones Futuras
There are a variety of potential future directions for 5-4-BOC-AP-3-CP. It may be used in the development of new drugs, as well as in the study of enzyme-catalyzed reactions. Additionally, it may be used in the development of new polymers, as well as in the study of protein-protein interactions. Finally, it may be used in the development of new diagnostic tools, as well as in the study of gene regulation.
Métodos De Síntesis
5-4-BOC-AP-3-CP can be synthesized by a two-step process. In the first step, 4-bromo-3-cyanophenol is reacted with 4-bromo-2-chloro-5-methylaminophenol in the presence of a base such as sodium hydroxide to form 5-(4-BOC-Aminophenyl)-3-cyanophenol. In the second step, the product is then reacted with aqueous sodium hydroxide to form 5-(4-BOC-Aminophenyl)-3-cyanophenol, 95%.
Propiedades
IUPAC Name |
tert-butyl N-[4-(3-cyano-5-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-18(2,3)23-17(22)20-15-6-4-13(5-7-15)14-8-12(11-19)9-16(21)10-14/h4-10,21H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOAVRUAOUHNJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[4-(3-cyano-5-hydroxyphenyl)phenyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




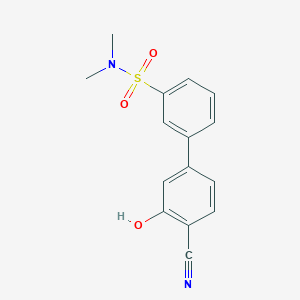



![2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377329.png)
![3-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377334.png)
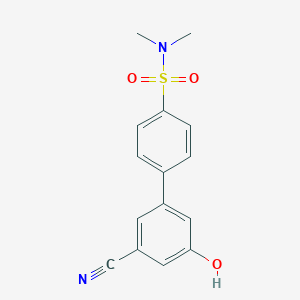
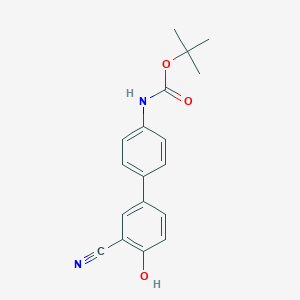
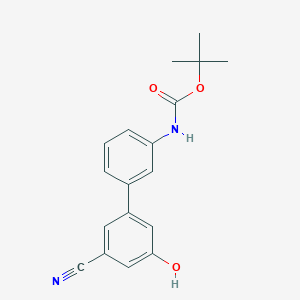
![2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377358.png)
